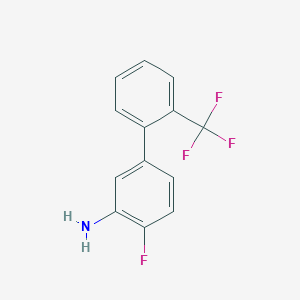

3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl

Descripción

3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl is a biphenyl derivative featuring three distinct functional groups: an amino group (-NH₂) at position 3, a fluorine atom at position 4 on the first phenyl ring, and a trifluoromethyl (-CF₃) group at position 2' on the second phenyl ring. This combination of substituents imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research.

Propiedades

IUPAC Name |

2-fluoro-5-[2-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N/c14-11-6-5-8(7-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEKEYDQUSQIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl is synthesized via Suzuki–Miyaura coupling , a palladium-catalyzed cross-coupling reaction. This method enables the formation of the biphenyl backbone by reacting aryl halides with boronic acids under optimized conditions .

Example Synthesis Pathway :

-

Reduction of Precursor : 2-Bromo-6-nitrophenol is reduced to 2-bromo-6-aminophenol using Raney's nickel under hydrogen atmosphere (93% yield) .

-

Cyclization : Reaction with 1,1'-carbonyldiimidazole forms a benzoxazole intermediate (90% yield) .

-

Suzuki Coupling : Coupling with 3-carboxybenzeneboronic acid using Pd(PPh₃)₄/K₂CO₃ yields the biphenyl framework .

Reaction Conditions and Catalysts

Functional Group Reactivity

The compound’s amino , fluoro , and trifluoromethyl groups dictate its reactivity:

-

Amino Group :

-

Trifluoromethyl Group :

-

Fluoro Substituent :

-

Participates in halogen bonding with biological targets, influencing pharmacological activity.

-

Oxidation and Reduction Pathways

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic), CrO₃ | Quinone derivatives | |

| Reduction | LiAlH₄, NaBH₄ | Amino-alcohol intermediates |

Industrial-Scale Optimization

-

Continuous Flow Reactors : Improve yield (up to 90%) and reduce Pd catalyst loading.

-

Purification : Recrystallization from toluene or ethyl acetate ensures >99% purity .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Synthesis:

3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical transformations.

Synthetic Routes:

The compound can be synthesized through several methods, including:

- Suzuki–Miyaura Coupling: This method involves coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst, yielding high-purity products.

- Nucleophilic Substitution Reactions: The amino group can participate in nucleophilic substitutions, allowing for further functionalization of the biphenyl structure.

Medicinal Chemistry

Potential Therapeutic Applications:

Research indicates that 3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl may exhibit biological activity that could be harnessed for therapeutic purposes. Its structural characteristics suggest potential applications in:

- Antimicrobial Agents: Preliminary studies show that derivatives with similar fluorinated structures possess antimicrobial properties against various bacteria and fungi. The introduction of fluorine atoms is believed to enhance membrane permeability and biological activity.

- Anticancer Research: The compound's unique structure may also contribute to its efficacy as an anti-cancer agent. Investigations into its ability to inhibit specific enzymes or pathways involved in tumor growth are ongoing.

Material Science

Advanced Materials Development:

In the industrial sector, 3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl is utilized in the production of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for:

- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance.

- Coatings: Its fluorinated nature provides unique surface properties that are beneficial for coatings used in various applications, including electronics and protective surfaces.

Antimicrobial Activity

Research has shown that fluorinated biphenyl compounds exhibit significant antimicrobial activity. A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values of related compounds:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl | TBD | Bacterial Inhibition |

| 4-Fluoro-2-methylphenol | 32 | Bacterial Inhibition |

| 2-Methoxy-4-fluorophenol | 64 | Fungal Inhibition |

Note: MIC values are indicative and can vary based on experimental conditions.

Anticancer Activity

In vitro studies have indicated that fluorinated compounds similar to 3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl can induce apoptosis in cancer cells. For instance, research on structurally related compounds demonstrated their ability to reduce cell viability in various cancer cell lines through mechanisms involving apoptosis.

Mecanismo De Acción

The mechanism by which 3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparación Con Compuestos Similares

[1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane ()

This compound introduces a -SCF₃ group via trifluoromethylthiolation using CF₃SO₂Na and Tf₂O, achieving yields of 65–82% under ambient conditions . Unlike the target compound, which has a -CF₃ group directly attached to the biphenyl scaffold, this analog features a sulfur-linked trifluoromethyl moiety. The synthesis method highlights the efficiency of Tf₂O-mediated reactions for introducing sulfur-containing groups, but the target compound’s -CF₃ group likely requires alternative strategies, such as cross-coupling or electrophilic substitution.

3-Trifluoromethyl-2-pyridinesulfonamide ()

Synthesized via chlorination, oxidation, and amination steps, this pyridine derivative achieves a 74.1% yield in the sulfonyl chloride intermediate step . The trifluoromethyl group here is introduced at the pyridine ring, demonstrating that halogenation followed by substitution is viable for -CF₃ incorporation. Comparatively, the target compound’s biphenyl framework may demand more stringent steric control during synthesis.

Amino-Substituted Aromatic Compounds

N-[2-Amino-4-(trifluoromethyl)phenyl]piperidine ()

Unlike the target compound’s biphenyl structure, this analog is a mono-aromatic system, which may limit its conformational flexibility but enhance binding specificity in biological targets.

3-Amino-2-methylphenol ()

Featuring an amino group and methyl substitution on a phenol ring, this compound illustrates how substituent positioning affects physicochemical properties . The phenol group increases acidity (pKa ~10), whereas the target compound’s fluorine and -CF₃ groups would likely reduce basicity and enhance lipophilicity (predicted logP >3).

Physicochemical Properties and Reactivity

- Lipophilicity: The -CF₃ group increases logP significantly compared to non-fluorinated analogs. For example, 3-Trifluoromethyl-2-pyridinesulfonamide has a logP ~2.5, whereas the target compound’s biphenyl core and additional fluorine may elevate logP to ~4.0.

- Electronic Effects : The fluorine atom’s electron-withdrawing nature deactivates the ring, directing further electrophilic substitution to meta/para positions.

- Hydrogen Bonding: The amino group enables interactions with biological targets, akin to N-[2-amino-4-(trifluoromethyl)phenyl]piperidine .

Actividad Biológica

3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl (CAS No. 1225831-31-1) is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of amino and trifluoromethyl groups, which significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure

The molecular structure of 3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl can be represented as follows:

The biological activity of 3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Target Interactions

- Kinase Inhibition : Similar compounds have been shown to act as inhibitors of Janus kinases (JAK1 and JAK2), which play a vital role in cytokine signaling pathways. This inhibition can lead to anti-inflammatory effects and modulation of immune responses.

- Cell Proliferation : The compound may influence cell proliferation by modulating pathways associated with growth factors and cytokines, potentially making it a candidate for cancer therapeutics .

The biochemical properties of 3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl suggest significant interactions with various cellular components:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions; minimal degradation observed |

| Metabolism | Primarily metabolized by cytochrome P450 enzymes in the liver |

Biological Activity Studies

Recent studies have highlighted the potential antiproliferative effects of this compound against various cancer cell lines. For instance, fluorinated derivatives have shown enhanced activity compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl group may enhance binding affinity to target proteins .

Case Studies

- Anticancer Activity : A study investigating fluorinated biphenyls reported that certain derivatives exhibited significant cytotoxicity against breast and renal cancer cells, with IC50 values in the low micromolar range .

- Inflammation Modulation : Research has indicated that similar compounds can reduce pro-inflammatory cytokine production in vitro, suggesting a potential role in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of 3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl is crucial for understanding its therapeutic potential:

- Absorption : Oral bioavailability remains a key focus; modifications to enhance solubility and absorption are ongoing.

- Distribution : The compound's distribution within tissues is influenced by its lipophilicity, affecting its therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling between a halogenated aromatic ring (e.g., 3-nitro-4-fluorophenylboronic acid) and a trifluoromethyl-substituted aryl halide (e.g., 2-bromobenzotrifluoride). After coupling, the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents like Fe/HCl. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, followed by recrystallization for the final product .

Q. How can researchers ensure high purity of 3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl?

Methodological Answer: Purity (>98%) is achievable via high-performance liquid chromatography (HPLC) using a C18 column with a methanol/water mobile phase. Gas chromatography (GC) is less suitable due to the compound’s thermal instability. For lab-scale purification, recrystallization in ethanol/water mixtures (1:3 v/v) effectively removes polar impurities. Confirmation of purity requires a combination of GC, HPLC, and elemental analysis .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine at C4, trifluoromethyl at C2'). ¹⁹F NMR confirms trifluoromethyl integration.

- Mass Spectrometry (MS) : High-resolution ESI-MS determines the exact mass (e.g., [M+H]⁺ expected at m/z 295.0854).

- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1120 cm⁻¹ (C-F stretch) validate functional groups. Cross-referencing with databases like NIST ensures accuracy .

Advanced Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties in material science applications?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances oxidative stability and reduces HOMO-LUMO gaps, as shown by DFT calculations. This makes the compound suitable as an electron-transport layer in OLEDs. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals a reduction potential shift of ~0.3 V compared to non-fluorinated analogs. X-ray crystallography (if available) further clarifies intramolecular charge transfer .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Yields for Suzuki couplings vary (40–85%) due to competing protodehalogenation or boronic acid homocoupling. Optimization strategies include:

- Using Pd(OAc)₂ with SPhos ligand to suppress side reactions.

- Adjusting solvent polarity (dioxane/water > toluene/water).

- Pre-purifying boronic acids via flash chromatography. Contradictions in reduction steps (e.g., nitro to amine) often stem from residual palladium catalysts; adding EDTA to the reaction mixture improves consistency .

Q. How is this compound applied in medicinal chemistry, particularly in protease inhibition?

Methodological Answer: The biphenyl scaffold mimics peptide backbones, enabling binding to protease active sites. For example, in Factor Xa inhibitors (e.g., DPC423), the trifluoromethyl group enhances hydrophobic interactions with the S1 pocket. Structure-activity relationship (SAR) studies involve:

- Modifying the amino group (e.g., acetylation, sulfonylation).

- Testing inhibition via fluorogenic assays (e.g., Boc-Glu-Gly-Arg-AMC substrate).

- Computational docking (AutoDock Vina) to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.